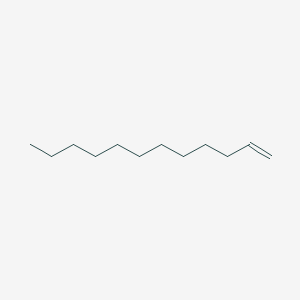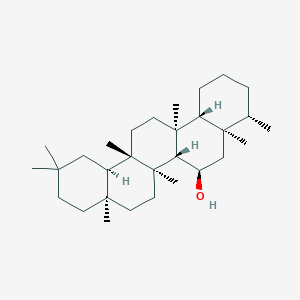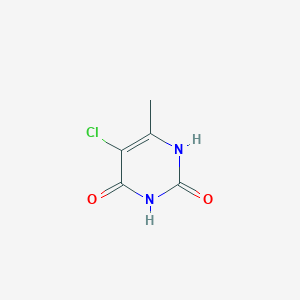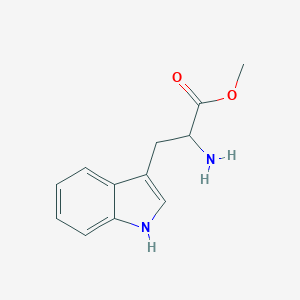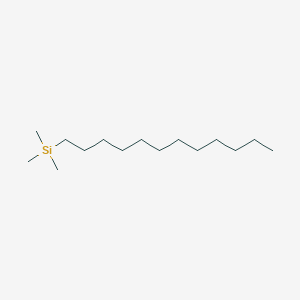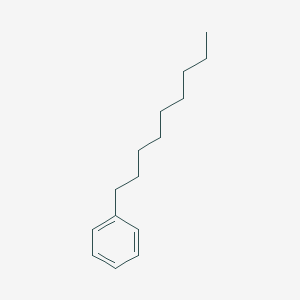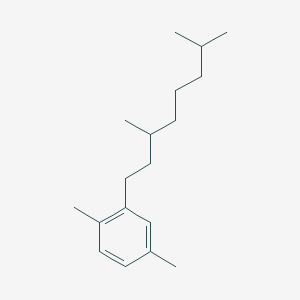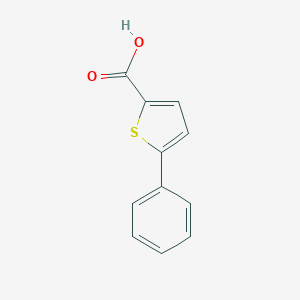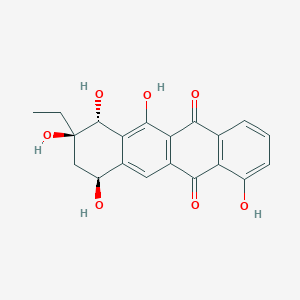![molecular formula C7H2F6 B091834 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene CAS No. 17065-31-5](/img/structure/B91834.png)
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene, also known as norbornadiene, is a bicyclic organic compound that has been widely used in scientific research due to its unique properties. 2.1]hepta-2,5-diene.
Wirkmechanismus
The mechanism of action of 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene is complex and depends on the specific reaction or application. In general, it acts as a diene in Diels-Alder reactions, a chromophore in photochromic reactions, and a substrate in other reactions.
Biochemical and Physiological Effects:
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have significant effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene in lab experiments include its high reactivity, unique properties, and low toxicity. However, it also has limitations, such as its sensitivity to air and moisture, and the need for specialized equipment and handling procedures.
Zukünftige Richtungen
There are many potential future directions for research on 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene. Some possible areas of focus include:
- Developing new synthetic methods for producing 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene and related compounds.
- Exploring the potential applications of 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene in materials science, such as in the development of photochromic materials or as a building block for polymers.
- Investigating the biochemical and physiological effects of 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene, particularly in the context of its use in lab experiments.
- Studying the mechanism of action of 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene in more detail, including its role in various reactions and its interactions with other compounds.
Conclusion:
In conclusion, 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene is a unique and highly reactive compound that has been widely used in scientific research. Its properties make it a valuable tool for a range of applications, from synthetic chemistry to materials science. Further research is needed to fully understand its mechanism of action and potential applications, but it is clear that 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene has a bright future in the world of scientific research.
Synthesemethoden
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene can be synthesized by the Diels-Alder reaction of hexafluorocyclopentadiene and cyclopentadiene. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The resulting product is a colorless liquid that is highly reactive and can be stored under inert gas.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene has been widely used in scientific research due to its unique properties. It is a highly reactive diene that can undergo a range of reactions, including cycloadditions, electrocyclic reactions, and rearrangements. It is also a photochromic compound, meaning that it can undergo a reversible photochemical reaction that changes its color and properties.
Eigenschaften
CAS-Nummer |
17065-31-5 |
|---|---|
Produktname |
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene |
Molekularformel |
C7H2F6 |
Molekulargewicht |
200.08 g/mol |
IUPAC-Name |
1,2,3,4,7,7-hexafluorobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H2F6/c8-3-4(9)6(11)2-1-5(3,10)7(6,12)13/h1-2H |
InChI-Schlüssel |
BFEDHPALJLSLEE-UHFFFAOYSA-N |
SMILES |
C1=CC2(C(=C(C1(C2(F)F)F)F)F)F |
Kanonische SMILES |
C1=CC2(C(=C(C1(C2(F)F)F)F)F)F |
Synonyme |
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



